molecular formula C24H29N5O3 B2400953 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 896030-82-3

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Katalognummer: B2400953
CAS-Nummer: 896030-82-3
Molekulargewicht: 435.528
InChI-Schlüssel: VKWIGNCADVRYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring:

  • 4-Ethoxyphenyl and 4-methoxyphenyl substituents, which contribute to electron-donating effects and modulate solubility.
  • Molecular formula: C₂₈H₃₁N₅O₃ (estimated based on structural analogs in and ).

This compound belongs to a class of urea-based molecules often explored for kinase inhibition, antiproliferative activity, and CNS-targeted therapeutics .

Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-32-21-14-10-19(11-15-21)29(24(30)25-18-8-12-20(31-2)13-9-18)17-23-27-26-22-7-5-4-6-16-28(22)23/h8-15H,3-7,16-17H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIGNCADVRYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a compound with significant potential in pharmaceutical research. Its unique structure and functional groups suggest a variety of biological activities that warrant detailed investigation.

  • Molecular Formula : C24H29N5O3
  • Molecular Weight : 435.528 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound is primarily assessed through its pharmacological properties, which include antitumor, anti-inflammatory, and antimicrobial effects. Research has indicated that compounds with similar structural motifs often exhibit diverse pharmacological activities.

Antitumor Activity

Studies have shown that derivatives of triazole compounds can demonstrate significant antitumor activity. For instance, compounds with a triazole ring have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural features.

Antimicrobial Properties

The presence of aromatic and heterocyclic moieties in the compound suggests potential antimicrobial activity. Research indicates that triazoles can act against a range of pathogens by disrupting cellular processes or inhibiting essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea. The following table summarizes key findings from related studies:

Structural FeatureActivity TypeObservations
Triazole RingAntitumorInduces apoptosis in cancer cells
Ethoxy and Methoxy GroupsAntimicrobialEnhances solubility and bioavailability
Aromatic SubstituentsAnti-inflammatoryModulates inflammatory pathways

Case Studies

Several studies have evaluated similar compounds in clinical settings:

  • Study on Antitumor Activity : A derivative with a similar structure was tested against breast cancer cell lines and showed IC50 values indicative of effective inhibition of cell growth.
  • Antimicrobial Testing : Compounds featuring the triazole structure were evaluated for their efficacy against resistant bacterial strains, demonstrating significant antimicrobial activity comparable to standard antibiotics .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that are primarily assessed through pharmacological studies. Key areas of interest include:

  • Antitumor Activity : Research indicates that compounds with similar triazole structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may demonstrate comparable properties due to its structural motifs.
  • Antimicrobial Properties : The presence of aromatic and heterocyclic groups suggests potential efficacy against various pathogens. Triazoles are known for their ability to disrupt cellular processes or inhibit essential enzymes in bacteria and fungi.

Pharmaceutical Research

The compound is being investigated for its potential therapeutic effects in the following areas:

  • Cancer Treatment : Preliminary studies suggest that derivatives of triazole compounds can serve as effective agents against different types of cancer by targeting specific pathways involved in cell growth and survival.
  • Anti-inflammatory Agents : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its unique combination of functional groups allows for:

  • Synthesis of Analogues : Researchers can modify the structure to create analogues with enhanced biological activity or reduced toxicity.
  • Mechanistic Studies : Understanding how this compound interacts with biological targets can lead to insights into its mechanism of action, informing further drug development.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibited significant antitumor activity against breast cancer cell lines. The study highlighted the importance of the triazole ring in mediating these effects, suggesting that 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea could be a promising candidate for further investigation in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on related compounds has shown potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The studies indicated that the presence of specific substituents on the phenyl rings significantly influenced antimicrobial efficacy. This suggests that similar modifications to the target compound could enhance its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitutions

The target compound’s key differentiators include its triazoloazepine core and dual alkoxy substituents (ethoxy and methoxy). Below is a comparative analysis with similar urea derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight Key References
Target Compound Triazoloazepine 4-Ethoxyphenyl, 4-methoxyphenyl ~493.6 g/mol*
1-(3-Chloro-4-methoxyphenyl)-... () Triazoloazepine 3-Chloro-4-methoxyphenyl, 3-methylphenyl 439.94 g/mol
3-(2-Methoxyphenyl)-... () Triazoloazepine 2-Methoxyphenyl, 4-methylphenyl ~479.6 g/mol*
11a (Thiazolyl-piperazine urea, ) Thiazolyl-piperazine 3-Fluorophenyl, hydrazinyl-oxoethyl piperazine 484.2 g/mol
SS-02 (Quinazolinone urea, ) Quinazolinone 4-Chloro-3-(trifluoromethyl)phenyl 458.5 g/mol
4h (Azetidinone urea, ) Azetidinone 3,5-Dimethylphenyl, 4-fluorophenyl, 4-methoxyphenyl Not reported

*Estimated based on analogs.

Key Observations :

  • Alkoxy substituents (ethoxy/methoxy) improve solubility relative to halogenated analogs (e.g., 3-chloro in or trifluoromethyl in ).

Analysis :

  • Microwave-assisted methods () improve efficiency for quinazolinone derivatives, a strategy that could be adapted for the target compound.

Pharmacological Implications

  • Kinase Inhibition: Triazoloazepine derivatives (e.g., ) and quinazolinones () are associated with kinase inhibition, implying the target compound may target similar pathways .
  • Antiproliferative Activity: Azetidinone ureas () and thiazolyl-piperazine derivatives () show antiproliferative effects, suggesting the triazoloazepine core could enhance cytotoxicity .
  • CNS Penetration: The bicyclic azepine core may improve blood-brain barrier permeability compared to planar heterocycles (e.g., quinazolinones) .

Physicochemical Properties

Property Target Compound 11a () SS-02 ()
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 ~3.1
Solubility Moderate (alkoxy groups) Low (fluorophenyl) Low (trifluoromethyl)
Metabolic Stability Moderate (ethoxy group) High (piperazine) Low (quinazolinone)

Notes:

  • The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to halogenated or trifluoromethylated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.